molecular formula C12H14N2O3S B12673442 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate CAS No. 183136-03-0

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate

Cat. No.: B12673442
CAS No.: 183136-03-0
M. Wt: 266.32 g/mol
InChI Key: RVLGYHPWHGMHIQ-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the N-ethylcarbamate group . Industrial production methods often utilize similar synthetic pathways but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Mechanism of Action

Comparison with Similar Compounds

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

183136-03-0

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate

InChI

InChI=1S/C12H14N2O3S/c1-2-13-12(16)17-8-7-14-11(15)9-5-3-4-6-10(9)18-14/h3-6H,2,7-8H2,1H3,(H,13,16)

InChI Key

RVLGYHPWHGMHIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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